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Compound of Interest

Compound Name: 6-Benzyloxy-5-methoxyindole

Cat. No.: B018216

For the research scientist and drug development professional, a comprehensive understanding
of a molecule's spectroscopic signature is paramount. This guide provides an in-depth analysis
of the expected spectroscopic data for 6-benzyloxy-5-methoxyindole, a substituted indole of
interest in medicinal chemistry. By leveraging data from analogous structures and foundational
spectroscopic principles, we will construct a detailed portrait of its mass spectrometry, infrared,
and nuclear magnetic resonance characteristics.

Introduction

6-Benzyloxy-5-methoxyindole is a heterocyclic compound featuring an indole core, a scaffold
prevalent in numerous biologically active molecules. The substituents at the 5 and 6 positions
—a methoxy and a benzyloxy group, respectively—significantly influence its electronic
properties and, consequently, its interaction with biological targets. Accurate interpretation of its
spectroscopic data is the first step in quality control, structural confirmation, and understanding
its chemical behavior. This guide will provide a detailed, practical overview of the expected
spectroscopic data for this compound.

Molecular Structure and Analysis Workflow

A systematic approach to spectroscopic analysis is crucial for the unambiguous identification
and characterization of a molecule like 6-benzyloxy-5-methoxyindole. The general workflow
involves a multi-technique approach to piece together the structural puzzle.
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Caption: General workflow for spectroscopic analysis of a novel compound.

The molecular structure of 6-benzyloxy-5-methoxyindole, with a systematic numbering
scheme for NMR assignment, is presented below. This numbering is essential for correlating
specific atoms with their spectral signals.

Caption: Molecular structure of 6-benzyloxy-5-methoxyindole.
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Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its
structure through fragmentation patterns. For 6-benzyloxy-5-methoxyindole (C16H15sNOz2), the
expected monoisotopic mass is approximately 253.11 g/mol .

Expected Data:

lon Adduct Predicted m/z
Molecular lon [M]*+ 253.11
Protonated Molecule [M+H]* 254.12
Sodiated Molecule [M+Na]* 276.10
Potassiated Molecule [M+K]+ 292.07

Data predicted based on the molecular formula. Source: PubChem.[1]

The fragmentation of 6-benzyloxy-5-methoxyindole in the mass spectrometer is expected to
proceed through characteristic pathways for benzylic ethers and indoles. A prominent
fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a
stable benzyl cation (C7H7*) at m/z 91. The loss of the benzyl group from the molecular ion
would result in a fragment corresponding to the 5-methoxy-6-hydroxyindole radical cation at
m/z 162.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a
molecule. The IR spectrum of 6-benzyloxy-5-methoxyindole is expected to exhibit
characteristic absorption bands corresponding to the N-H bond of the indole, C-H bonds of the
aromatic and methyl groups, C-O ether linkages, and the aromatic C=C bonds.

Expected Characteristic IR Absorption Bands:
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Wavenumber (cm~?)

Functional Group

Description

~3400 N-H Stretch Indole N-H stretching vibration.
) C-H stretching of the indole
3100-3000 Aromatic C-H Stretch )
and benzyl rings.
] ] C-H stretching of the methoxy
2950-2850 Aliphatic C-H Stretch
group.
) Benzene and indole ring
~1620, ~1460 Aromatic C=C Stretch o
skeletal vibrations.
Asymmetric C-O-C stretch of
~1260 Aryl C-O Stretch (ether)
the ethers.
Symmetric C-O-C stretch of
~1040 Aryl C-O Stretch (ether)

the ethers.

Assignments are based on typical IR frequencies for the functional groups present.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals,

the precise connectivity of atoms can be determined.

'H NMR Spectroscopy

The proton NMR spectrum of 6-benzyloxy-5-methoxyindole will show distinct signals for the

protons on the indole ring, the methoxy group, the benzyloxy group, and the N-H proton. The

chemical shifts are influenced by the electron-donating effects of the methoxy and benzyloxy

groups. The spectrum is typically recorded in a deuterated solvent such as CDCls or DMSO-ds.

Expected *H NMR Data (Predicted, in CDCl3):
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. . Coupling
Proton Chemical Shift L .
. Multiplicity Constant (J, Integration
Assignment (0, ppm)
Hz)

H1 (N-H) ~8.10 brs - 1H

H2 ~7.20 t ~2.5 1H

H3 ~6.50 t ~2.5 1H

H4 ~7.15 S - 1H

H7 ~7.05 S - 1H

OCHs ~3.90 S - 3H
OCH:zPh ~5.10 S - 2H
Phenyl H (ortho) ~7.45 d ~7.5 2H
Phenyl H (meta) ~7.38 t ~7.5 2H
Phenyl H (para) ~7.32 t ~7.5 1H

Predicted chemical shifts are based on analogous substituted indoles.[3][4] The broadness of
the N-H signal is due to quadrupole broadening and potential hydrogen exchange. The protons
on the phenyl ring of the benzyloxy group will appear as a multiplet in the aromatic region.

3C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the
molecule. The electron-donating oxygen substituents will cause a significant upfield shift
(shielding) for the attached aromatic carbons (C5 and C6) and a downfield shift (deshielding)
for the carbons in their ortho and para positions.

Expected 3C NMR Data (Predicted, in CDCIs):
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Carbon Assignment

Chemical Shift (6, ppm)

C2 ~124.0
C3 ~102.5
C3a ~129.5
C4 ~95.0

C5 ~148.0
C6 ~147.0
Cc7 ~112.0
C7a ~131.0
OCHs ~56.5

OCHzPh ~71.0

Phenyl C (ipso) ~137.5
Phenyl C (ortho) ~128.5
Phenyl C (meta) ~128.0
Phenyl C (para) ~127.5

Predicted chemical shifts are based on analogous substituted indoles.[5][6]

Conclusion

The spectroscopic data presented in this guide, derived from foundational principles and

analysis of related structures, provides a robust framework for the identification and

characterization of 6-benzyloxy-5-methoxyindole. The integration of mass spectrometry, IR,

and NMR spectroscopy offers a comprehensive and self-validating system for structural

elucidation. For researchers in drug discovery and development, this detailed spectroscopic

profile is an invaluable tool for ensuring the identity and purity of this promising molecular

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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